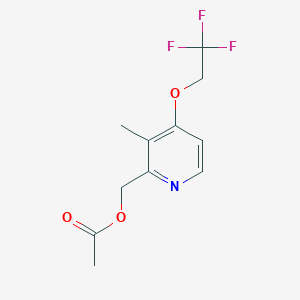

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

説明

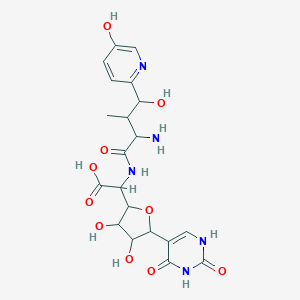

“2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine” is an impurity of Lansoprazole . Lansoprazole is used as a gastric proton pump inhibitor and an antiulcerative . It may limit the severity of tuberculosis .

Molecular Structure Analysis

The molecular formula of “2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine” is C11H12F3NO3 . The molecular weight is 263.21 g/mol . The InChI is 1S/C11H12F3NO3/c1-7-9 (5-17-8 (2)16)15-4-3-10 (7)18-6-11 (12,13)14/h3-4H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis

The exact mass of “2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine” is 263.07692773 g/mol . It has a topological polar surface area of 48.4 Ų . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 5 rotatable bonds .科学的研究の応用

Antiulcer Agent

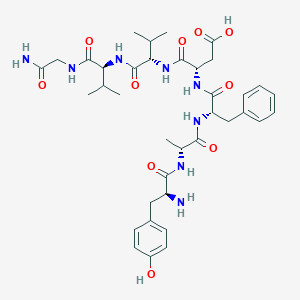

This compound is used in the synthesis of a novel crystal of ®-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole or a salt thereof . This novel crystal is useful as an excellent antiulcer agent .

Medicinal Preparations

The compound is classified under medicinal preparations containing organic active ingredients . It’s part of the heterocyclic compounds having nitrogen as a ring hetero atom .

Anticancer Effect

The compound is associated with the anticancer effect of benzimidazole derivatives . By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1Hbenzo[d]imidazole derivatives were synthesized .

Antiproliferative Effects

The synthesized compounds were examined for their antiproliferative effects against human leukemia cell lines, K562 and CEM . The preliminary results showed most of the derivatives had moderate antitumor activity .

Induction of Apoptosis

One of the synthesized compounds, 9j containing cysteine residue, exhibited good inhibition compared to other amino acid residues . In addition, DNA fragmentation results suggest that 9j is more cytotoxic and able to induce apoptosis .

Chemical Research

This compound is also used in chemical research. It’s available for purchase from chemical suppliers for use in various research applications.

作用機序

Target of Action

The primary target of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is the gastric proton pump . This compound is an impurity of Lansoprazole , a well-known proton pump inhibitor used in the treatment of gastric ulcers and other conditions related to excess stomach acid .

Mode of Action

As a proton pump inhibitor, 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine works by blocking the action of the gastric proton pump , which is responsible for the final step in the production of gastric acid . By inhibiting this pump, the compound effectively reduces the production of stomach acid .

Biochemical Pathways

The inhibition of the gastric proton pump affects the H+/K+ ATPase enzyme system , also known as the gastric proton pump . This system is found in the gastric parietal cells, and it is activated when there is a need to produce stomach acid for digestion . By blocking this system, 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine prevents the excessive production of stomach acid .

Pharmacokinetics

As a related compound, it may share similar adme (absorption, distribution, metabolism, and excretion) properties with lansoprazole . Lansoprazole is well-absorbed in the stomach and is extensively metabolized in the liver . Its bioavailability is significantly affected by food intake, with higher bioavailability when taken on an empty stomach .

Result of Action

The primary result of the action of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is the reduction of gastric acid production . This leads to a decrease in the acidity of the stomach, providing relief from conditions such as gastric ulcers and gastroesophageal reflux disease (GERD) . It may also limit the severity of tuberculosis .

Action Environment

The action of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is influenced by various environmental factors. For instance, the pH level in the stomach can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can impact the bioavailability of the compound . The compound’s stability may also be affected by storage conditions, such as temperature and humidity .

特性

IUPAC Name |

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSNFCKBKKCQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166615 | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112525-75-4 | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112525-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)